Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
CAS No.: 898749-84-3
Cat. No.: VC2479267
Molecular Formula: C21H29NO3
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898749-84-3 |
|---|---|
| Molecular Formula | C21H29NO3 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | ethyl 8-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-8-oxooctanoate |
| Standard InChI | InChI=1S/C21H29NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h7-11,16H,2-6,12-15,17H2,1H3 |
| Standard InChI Key | WUXCROYQIJAEIL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2 |
Introduction
Chemical Structure and Properties
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate belongs to a class of molecules that contain both ester and ketone functional groups, along with a substituted phenyl ring. The compound's structure consists of an eight-carbon chain with an ethyl ester group at one end and a ketone group at the other end, which connects to a phenyl ring. The phenyl ring features a 3-pyrrolinomethyl substituent at the meta position, with the 3-pyrroline moiety being a five-membered heterocyclic ring containing a nitrogen atom and one double bond .
The IUPAC name for this compound is ethyl 8-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-8-oxooctanoate, and it has an InChI key of WUXCROYQIJAEIL-UHFFFAOYSA-N . These identifiers are essential for unambiguous identification in chemical databases and literature.
Physical Properties
The physical properties of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate are important for its handling, storage, and application in research settings. Table 1 summarizes the key physical properties of this compound based on available data.
Table 1: Physical Properties of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
The compound's solubility profile can be inferred from its structure. The presence of both polar functional groups (ketone, ester) and nonpolar regions (aliphatic chain, phenyl ring) suggests it would have good solubility in moderately polar organic solvents such as ethanol, dichloromethane, or tetrahydrofuran.
Chemical Reactions and Reactivity
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate can participate in various chemical reactions due to its diverse functional groups. The main types of reactions this compound can undergo include hydrolysis of the ester group, reduction of the ketone, oxidation reactions, nucleophilic additions, and electrophilic aromatic substitution on the phenyl ring.
Types of Reactions
The chemical properties of this compound are dictated by its functional groups. The compound contains three main reactive sites: the ester group, the ketone group, and the nitrogen-containing heterocyclic ring.
Table 2: Common Reactions of Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
| Reaction Type | Description | Potential Products |
|---|---|---|
| Hydrolysis | The ester group can undergo hydrolysis under acidic or basic conditions | Corresponding carboxylic acid derivative |
| Reduction | The ketone group can be reduced using appropriate reducing agents | Alcohol derivative |
| Oxidation | Various sites can undergo oxidation reactions | Oxidized derivatives with different functional groups |
| Nucleophilic Addition | The ketone carbonyl can react with nucleophiles | Addition products with modified carbonyl group |
| Electrophilic Aromatic Substitution | The phenyl ring can undergo substitution reactions | Products with additional substituents on the aromatic ring |
These reactions provide a basis for modifying the compound to create derivatives with potentially enhanced or altered properties for specific applications.
Biological Activities and Applications
Research indicates that Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate has several potential biological activities that make it valuable for scientific research and possibly for therapeutic development.
Research Applications
This compound serves multiple purposes in research settings:
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Medicinal Chemistry: It functions as an intermediate in the synthesis of more complex molecules with potential pharmacological activities.
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Biochemical Research: Its unique structure makes it useful for studying enzyme-substrate interactions and receptor binding.
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Material Science: The compound may find applications in the development of novel materials with specific properties.
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Synthetic Methodology: It can be used to explore and develop new synthetic methods in organic chemistry.
The compound's structural features, particularly the combination of an ester group, a ketone functionality, and a nitrogen-containing heterocyclic ring, make it a versatile building block for various chemical transformations in research settings.
| Activity Type | Research Findings | Potential Applications |
|---|---|---|
| Enzyme Inhibition | The compound may modulate enzyme activity | Development of specific enzyme inhibitors |
| Receptor Binding | Structure allows interaction with receptors | Drug development targeting specific receptors |
| Antimicrobial | Potential inhibitory effects against microbes | Development of antimicrobial agents |
| Anti-inflammatory | Possible reduction in inflammatory markers | Treatment of inflammatory conditions |
While these potential therapeutic applications are promising, it's important to note that the compound is currently used primarily for research purposes, and extensive clinical studies would be necessary before any therapeutic applications could be developed.
Comparison with Similar Compounds
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate belongs to a family of structurally related compounds that differ in terms of chain length, position of substituents, or the nature of the heterocyclic ring. Comparing this compound with similar structures provides insights into structure-activity relationships and helps identify unique properties.
Table 4: Comparison with Structurally Similar Compounds
These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. For instance, changes in the position of the pyrrolinomethyl group from meta to para position can alter the electronic distribution within the molecule, potentially affecting its binding to biological targets. Similarly, the presence of a saturated pyrrolidine ring versus a 3-pyrroline ring changes the conformational flexibility and hydrogen-bonding capabilities of the molecule.
The relatively high price point of this compound (€696.00 for 1 g from Rieke Metals via Sigma-Aldrich) reflects its specialized nature and limited production volume. This pricing suggests that the compound is primarily used in high-value research applications rather than as a bulk chemical.
The market for this compound is likely centered around research institutions, pharmaceutical companies, and specialized chemical research laboratories. The compound's classification as "nonhazardous for shipping" by Rieke Metals indicates that it can be transported without special handling requirements, facilitating its distribution to research facilities worldwide .
Future Research Directions
Future research on Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate could explore several promising directions:
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Structure-Activity Relationship Studies: Systematic modification of the compound's structure to understand how structural changes affect biological activity.
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Mechanism of Action: Detailed investigations into how the compound interacts with specific biological targets at the molecular level.
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Synthetic Methodology: Development of more efficient and scalable methods for synthesizing the compound and its derivatives.
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Biological Activity Screening: Comprehensive screening against a wider range of biological targets to identify new potential applications.
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Drug Delivery Systems: Exploration of how the compound's properties might be utilized in novel drug delivery systems.
These research directions could significantly expand our understanding of this compound and open new avenues for its application in various scientific and technological fields.
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